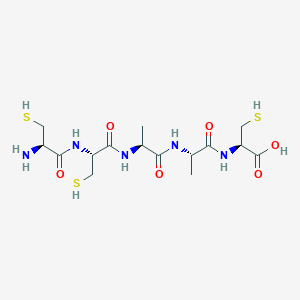
L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine is a pentapeptide composed of three cysteine residues and two alanine residues
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-cysteine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (L-alanine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 are repeated for each subsequent amino acid until the pentapeptide is complete.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
化学反应分析
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of thioether-linked peptides.
科学研究应用
L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions involving thiol groups.
Biology: Investigated for its role in protein folding and stability due to the presence of cysteine residues.
Industry: Utilized in the development of biomaterials and as a stabilizing agent in various formulations.
作用机制
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine is primarily related to its thiol groups. These groups can undergo redox reactions, contributing to the compound’s antioxidant properties. The thiol groups can also form disulfide bonds, which play a crucial role in protein structure and function. The molecular targets and pathways involved include:
Redox Reactions: The thiol groups participate in redox reactions, protecting cells from oxidative stress.
Disulfide Bond Formation: The formation of disulfide bonds stabilizes protein structures and influences protein folding.
相似化合物的比较
L-Cysteinyl-L-cysteinyl-L-alanyl-L-alanyl-L-cysteine can be compared with other peptides containing cysteine residues:
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
L-Cysteine: A single amino acid with antioxidant properties and a role in protein synthesis.
L-Alanyl-L-cystine: A dipeptide with similar thiol chemistry but different structural properties.
属性
CAS 编号 |
918412-74-5 |
|---|---|
分子式 |
C15H27N5O6S3 |
分子量 |
469.6 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C15H27N5O6S3/c1-6(18-14(24)9(4-28)19-13(23)8(16)3-27)11(21)17-7(2)12(22)20-10(5-29)15(25)26/h6-10,27-29H,3-5,16H2,1-2H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1 |
InChI 键 |
OHSQYFRWMQIWHX-WYCDGMCDSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N |
规范 SMILES |
CC(C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12621536.png)
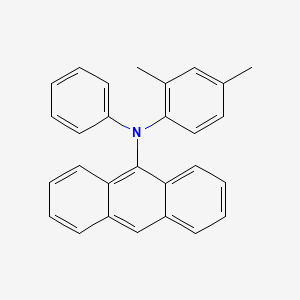
![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12621544.png)
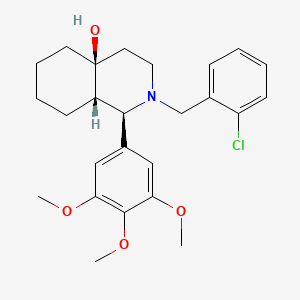
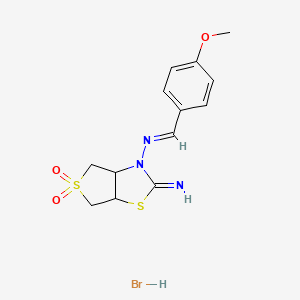
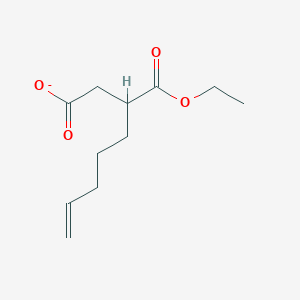


![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12621587.png)


![5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12621594.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-N'-hydroxyurea](/img/structure/B12621616.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]benzoyl chloride](/img/structure/B12621624.png)
